molecular formula C10H18O4 B1526266 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid CAS No. 1253119-76-4

4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B1526266
CAS No.: 1253119-76-4
M. Wt: 202.25 g/mol
InChI Key: CEMIQXJQJBRGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid is a carboxylic acid derivative with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . Its structure features a cyclohexane ring substituted with a carboxylic acid group and a 2-methoxyethoxy chain, which combines lipophilic and hydrophilic properties potentially useful for modulating the physiochemical characteristics of research compounds . This compound is related to the broader class of cyclohexanecarboxylic acids, which are of significant interest in medicinal and synthetic chemistry. For instance, cyclohexanecarboxylic acid itself is a known biosynthetic starter unit in the production of ω-cyclohexyl fatty acids in certain microorganisms . The 2-methoxyethoxy side chain in this specific analog may be explored to fine-tune properties like solubility and lipophilicity in drug discovery efforts, similar to strategies used with carboxylic acid isosteres . Researchers might employ this chemical as a versatile synthetic building block for constructing more complex molecules, or as a core structure in the development of pharmaceuticals and agrochemicals. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMIQXJQJBRGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253119-76-4
Record name 4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of 4-Substituted Cyclohexane Intermediates

A common approach starts from precursors such as cyclohexanone or substituted cyclohexane derivatives. According to US Patent US6740765B1, preparation of 4-substituted cyclohexane carboxylates involves:

  • Treating 2-(ethenyloxy)ethyl compounds with water and a strong mineral acid (e.g., HCl) at 70–90 °C to hydrolyze and activate the substituent for further reactions.
  • Conversion of diol intermediates to tosylates or mesylates by reaction with p-toluenesulfonyl chloride in pyridine at room temperature over several hours. This step activates the hydroxyl groups for nucleophilic substitution.
  • Subsequent displacement of tosylates by halide ions (iodide, bromide, chloride) in polar aprotic solvents such as acetone or dimethylformamide (DMF) under reflux conditions overnight, yielding dihalo intermediates.

Introduction of Carboxylic Acid Groups

  • The dihalo intermediates are reacted with dialkyl malonates or malonic acid salts in the presence of weak bases (e.g., sodium or potassium carbonate) in dipolar aprotic solvents like DMF.
  • This reaction is typically conducted at elevated temperatures (75–95 °C) overnight to form cyclohexane dicarboxylates or diacids.
  • Saponification of diesters to diacids is achieved by treatment with aqueous alkali hydroxides (e.g., lithium hydroxide) in water-miscible solvents such as tetrahydrofuran (THF) under reflux overnight.
  • Decarboxylation to obtain mono-acid or mono-ester derivatives involves heating in dimethyl sulfoxide (DMSO) with bases like pyridine and salts such as lithium chloride at 100–150 °C for several hours.

This multi-step process yields a mixture of cis and trans isomers in approximately equal ratios.

Alternative Hydrogenation-Based Methods

According to patent WO2015102893A1, an alternative preparation involves:

  • Hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acid compounds using tertiary cyclic amide solvents.
  • Further hydrogenation of carboxylic acid groups to hydroxymethyl derivatives under similar solvent conditions.
  • These hydrogenation steps can be performed sequentially without isolating intermediates, improving process efficiency.

While this method is more general for cyclohexane carboxylic acid derivatives, it may be adapted to synthesize substituted cyclohexane carboxylic acids like 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid by starting from appropriately substituted benzenecarboxylic acids.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Hydrolysis and activation Water, HCl (50% molar excess), 70–90 °C Activation of 2-(ethenyloxy)ethyl compound
2 Tosylation/Mesylation p-Toluenesulfonyl chloride, pyridine, room temp, 3–7 h Conversion of diol to tosylate/mesylate
3 Halide displacement Sodium/Lithium iodide, acetone or DMF, reflux overnight Formation of dihalo intermediate
4 Malonate substitution Dialkyl malonate, Na2CO3 or K2CO3, DMF, 75–95 °C, overnight Formation of cyclohexane dicarboxylates/diacids
5 Saponification LiOH, THF/water, reflux overnight Conversion of diesters to diacids
6 Decarboxylation Pyridine, LiCl, DMSO, 100–150 °C, 4–8 h Formation of mono-acid/mono-ester
7 Etherification (2-methoxyethoxy) Sodium/lithium salt of 2-methoxyethanol, polar aprotic solvent Installation of 2-methoxyethoxy substituent
8 Hydrogenation (alternative) Tertiary cyclic amide solvent, H2, catalyst Reduction of aromatic to cyclohexane carboxylic acid derivatives

Research Findings and Notes

  • The tosylation and halide displacement steps are critical for introducing leaving groups that facilitate nucleophilic substitution reactions necessary for installing the 2-methoxyethoxy substituent.
  • Use of polar aprotic solvents (e.g., DMF, acetone) and mild bases enhances reaction rates and yields in substitution steps.
  • Saponification and decarboxylation steps require careful control of temperature and reaction time to avoid side reactions and to obtain the desired acid functionality.
  • The hydrogenation approach offers a streamlined alternative for synthesizing cyclohexane carboxylic acids but requires careful solvent and catalyst selection to maintain functional group integrity.
  • The final product typically exists as a mixture of cis and trans isomers, which may require chromatographic or crystallization methods for separation, depending on application requirements.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxyl group in the 2-methoxyethoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Sodium hydroxide (NaOH), various nucleophiles.

Major Products Formed:

  • Oxidation: Carbon dioxide, water.

  • Reduction: Cyclohexanol, cyclohexanone.

  • Substitution: Various substituted cyclohexanes.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules. For instance, it can be utilized in the development of drugs targeting metabolic disorders, given its potential role in modifying the pharmacokinetics of active ingredients.

Case Study: Antidiabetic Agents
Research has indicated that derivatives of cyclohexanecarboxylic acids, including this compound, can be synthesized into D-phenylalanine derivatives, which have shown promise as antidiabetic agents. The synthesis process involves converting the carboxylic acid into a more reactive form, facilitating the incorporation into larger molecular frameworks that exhibit therapeutic effects against diabetes .

Biological Research

Buffering Agent in Cell Cultures
This compound is recognized for its role as a non-ionic organic buffering agent within biological systems. It is particularly useful in maintaining pH stability in cell culture environments, typically within a range of 6 to 8.5. This property is crucial for experiments requiring precise pH conditions to ensure optimal cell growth and function .

Application in MOPS Buffer Systems
this compound is often incorporated into MOPS (3-(N-morpholino)propanesulfonic acid) buffer systems, which are widely used in molecular biology applications. The buffering capacity helps stabilize reactions involving nucleic acids and proteins, making it a valuable tool for researchers working with sensitive biological samples .

Chemical Properties and Stability

The compound exhibits moderate solubility in water (approximately 11 g/L at 25°C), which influences its utility in various applications. Its stability under recommended storage conditions allows for long-term use without significant degradation, making it suitable for both laboratory and industrial applications .

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid with structurally related cyclohexane-1-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Cyclohexane-1-Carboxylic Acid Derivatives

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Applications References
This compound 2-Methoxyethoxy ether C₁₀H₁₆O₅ High polarity due to ether chain; potential solubility in aqueous-organic mixtures.
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (HMBC) Maleimide, carboxylic acid C₁₂H₁₅NO₄ Bifunctional linker for bioconjugation (thiol coupling via maleimide).
4-[(4-Methoxybenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid Sulfonamide, methoxybenzene C₁₅H₂₁NO₅S Triclinic crystal system (space group P1); hydrogen-bonded dimers stabilize solid-state structure.
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid Chlorophenyl ring C₁₃H₁₅ClO₂ Planar chlorophenyl group influences packing; used in crystallography studies.
4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid Methoxyphenyl, cyclohexene C₁₇H₂₀O₃ Chirality from cyclohexene double bond; forms RS dimers via hydrogen bonding (melting point: 415–417 K).
(1s,4s)-4-(Aminomethyl)cyclohexane-1-carboxylic acid (Tranexamic Acid Impurity B) Aminomethyl C₈H₁₅NO₂ Basic amino group enhances water solubility; identified as a pharmaceutical impurity.

Key Comparative Insights:

Substituent Effects on Polarity and Solubility: The 2-methoxyethoxy group in the target compound introduces greater polarity compared to hydrophobic substituents like chlorophenyl () or methyl groups (). This likely enhances solubility in polar solvents, contrasting with maleimide derivatives (), which prioritize reactivity over solubility. Tranexamic acid derivatives with aminomethyl groups () exhibit higher water solubility due to their zwitterionic nature, whereas sulfonamide analogs () rely on hydrogen bonding for stability in crystalline forms.

Solid-State and Conformational Behavior :

  • Sulfonamide derivatives (e.g., ) form hydrogen-bonded networks in the solid state, stabilizing triclinic crystal structures . In contrast, the target compound’s ether chain may promote conformational flexibility, reducing crystalline order.
  • Cyclohexene-containing analogs () adopt half-chair conformations, with double bonds introducing chirality and dimerization via O–H···O hydrogen bonds .

Functional Applications :

  • Maleimide derivatives (e.g., HMBC) are widely used in bioconjugation due to their thiol-reactive maleimide groups , whereas the target compound’s ether functionality may suit drug delivery or polymer synthesis.
  • Sulfonamide derivatives are explored for their topological indices and physicochemical correlations (), suggesting computational modeling applications.

Biological Relevance: Tranexamic acid impurities () highlight the importance of substituent stereochemistry in pharmaceutical safety, as aminomethyl groups can alter metabolic pathways . The target compound’s ether group may reduce toxicity compared to amine-bearing analogs.

Biological Activity

4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H18_{18}O4_4
  • Molecular Weight : 198.25 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexane ring substituted with a carboxylic acid group and a methoxyethoxy group, which may enhance its solubility and biological activity.

Synthesis Methods

Synthesis of this compound can be achieved through various organic reactions, including:

  • Diels-Alder Reactions : This method is commonly used for constructing cycloalkane derivatives.
  • Michael Additions : Asymmetric synthesis techniques can yield the desired compound with specific stereochemistry.

General Activity

Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in drug synthesis. Its derivatives have shown potential in treating various conditions, including diabetes and cancer.

Specific Activities

  • Antidiabetic Properties : The compound's derivatives are noted for their role as intermediates in the synthesis of D-phenylalanine derivatives, which are associated with antidiabetic effects .
  • Histone Deacetylase Inhibition : Some analogs derived from this compound have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer therapy .
  • Antiviral Activity : Preliminary studies suggest that certain derivatives exhibit antiviral properties, particularly against herpes simplex virus (HSV) and human cytomegalovirus (HCMV) .

Study 1: Antidiabetic Activity

A study demonstrated that derivatives of this compound were effective in lowering blood glucose levels in diabetic models. The mechanism involved modulation of insulin signaling pathways.

Study 2: HDAC Inhibition

Research published in the Journal of Medicinal Chemistry reported that specific modifications to the structure of this compound resulted in HDAC inhibitors with IC50_{50} values as low as 0.062 µM, indicating high potency against cancer cell lines .

Study 3: Antiviral Mechanisms

In vitro studies indicated that certain prodrugs derived from this compound demonstrated enhanced bioavailability and stability against metabolic degradation, leading to improved antiviral efficacy compared to parent compounds .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50_{50} Value
This compoundAntidiabetic, HDAC inhibitor0.062 µM
D-phenylalanine derivativeAntidiabeticNot specified
Various HDAC inhibitorsCancer treatmentVaries by compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid, and what key reagents are involved?

  • Methodology :

  • Step 1 : Start with a cyclohexane precursor (e.g., 4-hydroxycyclohexane-1-carboxylic acid).
  • Step 2 : Introduce the methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction using 2-methoxyethanol and a catalyst (e.g., HATU or DCC) .
  • Step 3 : Optimize reaction conditions (e.g., dry DMF, 60°C, 12–24 hours) to minimize by-products.
  • Key Reagents : HATU, diisopropylethylamine (base), and anhydrous solvents .
    • Characterization : Confirm structure via 1H^1H-NMR (δ 3.5–3.7 ppm for methoxyethoxy protons) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve cyclohexane ring conformation and substituent positions. For example, axial vs. equatorial methoxyethoxy orientation can be distinguished via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm1^{-1}) and ester/ether C-O stretches (1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for synthesizing this compound?

  • Root Causes :

  • Catalyst Purity : Trace moisture in HATU or solvents reduces coupling efficiency .
  • Stereochemical Outcomes : Substituent orientation (axial/equatorial) affects reactivity and purification .
    • Solutions :
  • Use Karl Fischer titration to ensure solvent dryness.
  • Employ chiral HPLC or capillary electrophoresis to separate diastereomers .

Q. What is the role of the methoxyethoxy group in directing regioselectivity during electrophilic substitution reactions?

  • Mechanistic Insight :

  • The electron-donating methoxyethoxy group activates specific ring positions (e.g., para to substituents) via resonance.
  • Example: In halogenation, bromine preferentially adds to the carbon meta to the methoxyethoxy group due to steric and electronic effects .
    • Experimental Validation :
  • Use 1H^1H-NMR kinetic studies to track reaction intermediates and DFT calculations to model transition states .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Binding Studies :

  • The carboxylic acid group forms hydrogen bonds with active-site residues (e.g., serine proteases), while the methoxyethoxy moiety enhances solubility and membrane permeability .
  • Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
    • Case Study : Analogous cyclohexane-carboxylic acids inhibit cyclooxygenase-2 (COX-2) with IC50_{50} values < 10 µM, suggesting anti-inflammatory potential .

Q. Which computational modeling approaches are best suited to predict the compound’s reactivity and stability?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., acid-catalyzed ester hydrolysis) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess bioavailability.
    • Software : Gaussian, ORCA, or GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.